Diethyl sebacate

Catalog No.
S525410
CAS No.
110-40-7
M.F
C14H26O4
M. Wt
258.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl sebacate

CAS Number

110-40-7

Product Name

Diethyl sebacate

IUPAC Name

diethyl decanedioate

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

InChI

InChI=1S/C14H26O4/c1-3-17-13(15)11-9-7-5-6-8-10-12-14(16)18-4-2/h3-12H2,1-2H3

InChI Key

ONKUXPIBXRRIDU-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCCCCC(=O)OCC

Solubility

3.10e-04 M
0.08 mg/mL at 20 °C
miscible in alcohol, ether, other organic solvents, most fixed oils; insoluble in wate

Synonyms

Decanedioic acid, diethyl ester; Decanedioic acid 1,10-diethyl ester; NSC 8911, Sebacic acid diethyl ester; Diethyl sebacate.

Canonical SMILES

CCOC(=O)CCCCCCCCC(=O)OCC

Description

The exact mass of the compound Diethyl sebacate is 258.1831 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.10e-04 m0.08 mg/ml at 20 °c0.08 mg/ml at 20 °cmiscible in alcohol, ether, other organic solvents, most fixed oils; insoluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8911. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Decanoic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Biocompatible Material

Due to its low toxicity and good biocompatibility, DES is being explored for use in biomedical applications. Studies have shown its potential as a plasticizer in drug delivery systems and as a component in implants.

  • In drug delivery, DES can be used to modify the properties of polymers used in nanoparticles or microcapsules for drug encapsulation. This can help control the release rate of the drug and improve its targeting to specific tissues [].
  • Research suggests DES may be suitable for the development of biocompatible implants due to its minimal tissue irritation and good stability in physiological environments [].

Research Solvent

DES is a valuable solvent in scientific research due to its non-polar nature and high boiling point. This makes it suitable for dissolving a wide range of organic compounds and performing reactions at elevated temperatures.

  • Researchers utilize DES for the synthesis of various organic molecules, including pharmaceuticals, dyes, and other functional materials [].
  • Its ability to dissolve polymers makes it useful in studies related to polymer science and engineering [].

Diethyl sebacate is an organic compound with the chemical formula C₁₄H₂₆O₄, classified as a diester derived from sebacic acid. It is a colorless, oily liquid that is soluble in organic solvents but has limited solubility in water. Diethyl sebacate is known for its low toxicity and is often utilized as a plasticizer, solvent, and intermediate in chemical synthesis. Its structure features two ethyl ester groups attached to a sebacic acid backbone, which consists of a straight-chain dicarboxylic acid with ten carbon atoms.

Typical of esters, such as hydrolysis, transesterification, and esterification.

  • Hydrolysis: In the presence of water and an acid or base catalyst, diethyl sebacate can be hydrolyzed to yield sebacic acid and ethanol:
    Diethyl sebacate+2H2OSebacic acid+2Ethanol\text{Diethyl sebacate}+2\text{H}_2\text{O}\rightarrow \text{Sebacic acid}+2\text{Ethanol}
  • Transesterification: Diethyl sebacate can react with different alcohols to form new esters:
    Diethyl sebacate+R OHR OOC CH2)8COOC2H5+Ethanol\text{Diethyl sebacate}+\text{R OH}\rightarrow \text{R OOC CH}_2)_8\text{COOC}_2\text{H}_5+\text{Ethanol}
  • Esterification: It can also be synthesized through the reaction of sebacic acid with ethanol in the presence of an acid catalyst.

The synthesis of diethyl sebacate typically involves the esterification of sebacic acid with ethanol. Various methods include:

  • Conventional Esterification: This method uses sulfuric acid as a catalyst to promote the reaction between ethanol and sebacic acid under reflux conditions.
  • Catalytic Methods: Recent advancements have introduced alternative catalysts such as methyl sulfonic acid to enhance reaction efficiency and reduce by-products .
  • Microwave-Assisted Synthesis: This modern approach utilizes microwave irradiation to accelerate the reaction rate and improve yields.

Diethyl sebacate finds application across multiple industries:

  • Plasticizers: It is commonly used to enhance the flexibility and durability of plastics.
  • Solvents: Its solvent properties make it suitable for use in coatings and adhesives.
  • Chemical Intermediate: It serves as a precursor in the synthesis of other chemical compounds, including surfactants and lubricants.

Research on diethyl sebacate's interactions primarily focuses on its compatibility with other materials in formulations. For instance, studies have shown that it can effectively blend with various polymers without causing degradation or adverse reactions. Additionally, its interactions with biological systems suggest minimal toxicity at low concentrations, making it suitable for applications in consumer products.

Diethyl sebacate shares structural similarities with other esters derived from dicarboxylic acids. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Dimethyl sebacateC₁₂H₂₂O₄Methyl ester variant; lower molecular weight
Di-n-butyl sebacateC₁₈H₃₈O₄Longer alkyl chains; different physical properties
Diethyl adipateC₁₂H₂₂O₄Derived from adipic acid; used in similar applications
Di-n-octyl phthalateC₂₀H₃₄O₄Widely used plasticizer; known for higher toxicity

Uniqueness of Diethyl Sebacate

Diethyl sebacate's unique carbon chain length (ten carbon atoms) contributes to its specific physical properties such as viscosity and boiling point compared to shorter or longer chain esters. Its low toxicity profile further distinguishes it from other plasticizers like di-n-octyl phthalate, which has raised health concerns.

Conventional Esterification Approaches

Acid-Catalyzed Esterification of Sebacic Acid with Ethanol

The classical route is the Fischer–Speier condensation of sebacic acid with an excess of absolute ethanol in the presence of a strong Brønsted acid catalyst, most often sulfuric acid. The overall reaction is

$$
\mathrm{HOOC(CH2)8COOH + 2\,C2H5OH \;\longrightarrow\; C2H5OOC(CH2)8COOC2H5 + 2\,H_2O}
$$
[1].

Organic Syntheses provides an early yet still instructive laboratory protocol: sebacic acid (0.65 mole) is refluxed with ethanol (≈5.4 mole) and concentrated sulfuric acid (≈1.3 mole percent relative to acid) under a Dean–Stark arrangement until azeotropic water removal ceases, after which crude diethyl sebacate is distilled under reduced pressure to give 86–92 percent isolated yield [2]. Reproducibility studies compiled by ChemicalBook confirm that two-hour reflux at ethanol’s boiling point (78 degrees Celsius) gives 98 percent yield when the molar alcohol excess is ≥5 to 1 [3].

Tuning the ethanol excess remains the simplest lever for driving conversion: ratios of 1:4 to 1:6 (acid:alcohol) consistently reach ≥95 percent equilibrium ester content within four hours at atmospheric reflux because the elevated alcohol activity and continuous water withdrawal both displace the reversible equilibrium toward product formation [4] [5].

Reaction Kinetics and Thermodynamic Considerations

The Fischer esterification of long-chain dicarboxylic acids is reversible, second-order overall, and moderately exothermic. Kinetic modelling performed for sebacic acid in near-critical methanol revealed apparent activation energies of 34 kilojoules per mole for both mono- and di-ester formation steps [6]. Although identical ethanol-specific mechanistic constants are scarce, activation energies for homologous acid–ethanol systems (for example succinic acid on Amberlyst ion-exchange resin) range from 42–54 kilojoules per mole, suggesting broadly comparable energy barriers for proton-catalysed nucleophilic attack on the protonated carbonyl [7] [8].

Equilibrium analysis under constant ethanol activity shows the temperature dependence follows a van-’t Hoff relationship; an increase from 60 degrees Celsius to 90 degrees Celsius can raise the diester equilibrium fraction by 5–8 percentage points provided that water is efficiently removed [9]. Calculations using the Perturbed-Chain Statistical Associating Fluid Theory equation of state yielded average absolute deviations of only 1.66 percent when predicting the equilibrium constant of comparable dicarboxylic esterifications, underscoring the robustness of activity-based models for scale-up design [9].

Table 1 – Representative reaction conditions for acid-catalysed diethyl sebacate synthesis
SourceSebacic-acid : ethanol molar ratioCatalyst (loading)Temperature degrees CelsiusTime hoursIsolated yield percent
Organic Syntheses batch [2]1 : 8Sulfuric acid (≈1.3 mol %)783–486–92
ChemicalBook summary [3]1 : 6Sulfuric acid (≈1 mass %)78298
Lubricity study (modified Fischer) [4]1 : 5Sulfuric acid (2 mass %)120495

Catalytic Innovations in Synthesis

Role of Methylsulfonic Acid as a High-Efficiency Catalyst

Patents originating from large-volume producers in Zhejiang Province describe swapping sulfuric acid for methylsulfonic acid, a non-volatile, strongly acidic organosulfonic acid that is less corrosive to stainless steel [10]. In a representative embodiment, sebacic acid (40.45 grams, 0.20 mole) is charged together with cyclohexane as entrainer, absolute ethanol (44.22 grams, 0.96 mole) and methylsulfonic acid (2.0 grams, 3.5 mole percent). Reflux at 84 degrees Celsius under mechanical stirring of 450 revolutions per minute maintains rapid azeotropic water removal; complete conversion is achieved in roughly one hour, after which residual catalyst is decanted, and the crude ester is neutralised and distilled [10].

Measured advantages relative to sulfuric acid include

  • reaction time shortened from four hours to one hour at comparable alcohol excess,
  • diester selectivity routinely above 99 percent, and
  • simplified wastewater treatment because the catalyst phase is recoverable and recyclable for at least six consecutives batches without loss of acidity [10] [11].

Spectroscopic investigation of lignin-derived carbon that had been sulfonated with methylsulfonic acid confirms that the acid introduces thermally robust −SO₃H groups whose Brønsted acidity rivals sulfuric acid while affording higher hydrophobic surface area; analogous benefits are transferable to small-molecule catalysis [11].

Process Optimization: Molar Ratios and Temperature Controls

Systematic variation of the sebacic-acid-to-ethanol ratio under methylsulfonic acid catalysis revealed that exceeding a 1 : 5 ratio gives diminishing marginal gains—raising the ratio from 1 : 4.8 to 1 : 6 lowered the residual acid value from 4 milligrams potassium hydroxide per gram to 2 milligrams potassium hydroxide per gram but prolonged solvent recovery because of larger ethanol inventory [10]. Therefore, industrial operators favour a compromise ratio in the 1 : 4.5–1 : 5 window.

Temperature control is equally critical. At atmospheric reflux the reaction mixture remains close to ethanol’s boiling point; however, incremental pressurisation (0.3 megapascal gauge) allows bulk temperature to climb to 100–110 degrees Celsius, cutting the required residence time by roughly 30 percent without measurable diester discoloration [6]. Excessive temperatures above 120 degrees Celsius invite side reactions such as ether formation or thermal decarboxylation; hence multistage temperature profiles are common, beginning with atmospheric reflux for initial water stripping followed by short high-temperature polish under mild pressure [10].

Table 2 – Influence of process variables under methylsulfonic acid catalysis
VariableTested rangeObserved impact on final acid valueLiterature source
Sebacic-acid : ethanol ratio1 : 3 – 1 : 6Acid value falls exponentially; plateau <2 mg KOH/g beyond 1 : 5 [10]
Bulk temperature78–110 degrees CelsiusRate constant doubles per 12 degrees Celsius rise up to 110 degrees Celsius; higher leads to colour >50 APHA [6] [10]
Catalyst loading0.5–5 mass percentSpace–time yield peaks at 2 mass percent; higher loading no longer rate limiting [10]

Industrial-Scale Production Techniques

Purification and Isolation Protocols

Large-scale plants convert the ethanol–sebacic water azeotrope into a tri-phasic system by co-feeding a hydrocarbon entrainer (usually cyclohexane) that floats above the ethanol–water phase, so the heteroazeotrope continuously removes water in a decanter, pushing equilibrium toward the diester [10] [12]. Once esterification is complete, the mixture is cooled to about 50 degrees Celsius; the dense acid catalyst phase segregates at the bottom of the settler and can be recycled. The neutralisation step employs five-percent aqueous sodium hydroxide to quench residual free acid, forming sodium sebacate that partitions into the aqueous layer and is discarded [10].

The organic phase then flows to a wiped-film evaporator, where light components are flashed at 100 degrees Celsius and 20 millibar. Final purification relies on short-path vacuum distillation (3 millibar, 150 degrees Celsius), affording colourless product with acid value below 0.5 milligram potassium hydroxide per gram and water content below 0.1 percent by mass [12] [13]. Where ultra-low colour is demanded (for example ophthalmic formulations), passage through a proprietary macroporous adsorbent developed expressly for diethyl sebacate removes trace chromophoric by-products to achieve colour below 20 American Public Health Association units [12].

Quality Control Metrics for Pharmaceutical-Grade Material

Pharmacopeial reference material issued by the United States Pharmacopeia defines diethyl sebacate as a clear, colourless to faintly yellow liquid that is practically insoluble in water but miscible with ethanol; identity is verified by retention time matching in gas chromatography and by infrared spectroscopy [14]. Typical supplier specifications converge on the limits summarised below.

Table 3 – Typical quality attributes for pharmaceutical-grade diethyl sebacate
ParameterSpecificationSource
Assay by gas chromatography98–100 percent [13] [15]
Acid value≤1 milligram potassium hydroxide per gram [13]
Density at 25 degrees Celsius0.960–0.965 gram per millilitre [13] [16]
Refractive index at 20 degrees Celsius1.4350–1.4380 [13] [16]
Boiling point at 1,013 hectopascal312 degrees Celsius [16]
Water content (Karl-Fischer)≤0.1 percent by mass [17]
Colour (American Public Health Association)≤50 [12]

Regulatory agencies stipulate continuous monitoring of these parameters during campaign manufacture. Online densitometry and refractometry guarantee batch-to-batch constancy, while every distillation lot undergoes discrete gas-chromatography purity and acid-value titration before release [14] [15].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
colourless to yellow liquid with faint but pleasant winey-fruity odour resembling that of quince and melon

XLogP3

3.5

Exact Mass

258.1831

Boiling Point

305.0 °C

Density

d15 0.96
0.960-0.965

Appearance

Solid powder

Melting Point

5.0 °C
Mp 5 °
5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I41B9FJK6V

GHS Hazard Statements

Aggregated GHS information provided by 1456 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 37 of 1456 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 1419 of 1456 companies with hazard statement code(s):;
H411 (97.32%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.08e-04 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

110-40-7

Wikipedia

Diethyl sebacate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emollient

General Manufacturing Information

Decanedioic acid, 1,10-diethyl ester: ACTIVE

Dates

Modify: 2023-08-15
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